molecular formula C19H19NO B14587122 3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole CAS No. 61191-74-0

3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole

Cat. No.: B14587122
CAS No.: 61191-74-0
M. Wt: 277.4 g/mol
InChI Key: DPZITIUJNQUVKT-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole is a heterocyclic compound that features an oxazole ring fused with an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trimethylphenylamine with an indene derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, reduced oxazole derivatives, and functionalized indene compounds .

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole is unique due to its fused indene-oxazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

61191-74-0

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)-4,8b-dihydro-3aH-indeno[1,2-d][1,2]oxazole

InChI

InChI=1S/C19H19NO/c1-11-8-12(2)17(13(3)9-11)19-18-15-7-5-4-6-14(15)10-16(18)21-20-19/h4-9,16,18H,10H2,1-3H3

InChI Key

DPZITIUJNQUVKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2C4=CC=CC=C4C3)C

Origin of Product

United States

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